molecular formula C13H19BrClNO B8513610 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride

4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride

Cat. No.: B8513610
M. Wt: 320.65 g/mol
InChI Key: QAGMPCFDSJXEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO and a molecular weight of 320.65 g/mol . It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl group, which is further connected to the piperidine ring.

Properties

Molecular Formula

C13H19BrClNO

Molecular Weight

320.65 g/mol

IUPAC Name

4-[(2-bromo-5-methoxyphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C13H18BrNO.ClH/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H

InChI Key

QAGMPCFDSJXEIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 5-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 2-position.

    Formation of Benzyl Bromide: The brominated product is then converted to 2-bromo-5-methoxybenzyl bromide.

    Nucleophilic Substitution: The benzyl bromide reacts with piperidine under nucleophilic substitution conditions to form 4-(2-Bromo-5-methoxybenzyl)piperidine.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by interacting with receptors, enzymes, or ion channels, leading to specific physiological effects .

Comparison with Similar Compounds

4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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